3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143558
InChI: InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H14N2O4S
Molecular Weight: 246.29 g/mol

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid

CAS No.:

Cat. No.: VC20143558

Molecular Formula: C9H14N2O4S

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid -

Specification

Molecular Formula C9H14N2O4S
Molecular Weight 246.29 g/mol
IUPAC Name 3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid
Standard InChI InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13)
Standard InChI Key USIYXXTTXCDFNU-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a 1-ethylpyrazole ring linked via a methylsulfonyl group to a propanoic acid moiety. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity, while the ethyl group at N1 enhances lipophilicity. The sulfonyl group (-SO2_2-) and terminal carboxylic acid (-COOH) introduce polar and acidic functionalities, influencing solubility and reactivity .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC9H14N2O4S\text{C}_9\text{H}_{14}\text{N}_2\text{O}_4\text{S}
Molecular Weight246.29 g/mol
IUPAC Name3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid
SMILESO=C(O)CCS(=O)(=O)Cc1nn(C(C)C)c1
InChI KeyUSIYXXTTXCDFNU-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the pyrazole ring protons (δ 6.5–7.5 ppm), sulfonyl group (δ 3.2–3.8 ppm), and carboxylic acid (δ 12–13 ppm). Mass spectrometry (MS) shows a molecular ion peak at m/z 246.1, consistent with the molecular weight . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of sulfonyl (1350–1160 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functional groups .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Pyrazole Alkylation: 1-Ethyl-1H-pyrazole-3-methanol is alkylated using propargyl bromide to introduce the methylsulfonyl precursor.

  • Sulfonation: Reaction with sulfur trioxide (SO3_3) in dichloromethane yields the sulfonyl intermediate.

  • Oxidation and Acid Formation: Oxidation of the propargyl group to propanoic acid using potassium permanganate (KMnO4_4) completes the synthesis .

Table 2: Key Synthetic Steps

StepReactionReagents/ConditionsYield (%)
1AlkylationPropargyl bromide, K2_2CO3_3, DMF75
2SulfonationSO3_3, CH2_2Cl2_2, 0°C82
3OxidationKMnO4_4, H2_2O, 60°C68

Reactivity and Derivatives

The carboxylic acid group enables esterification and amide formation, while the sulfonyl group participates in nucleophilic substitutions. For example, coupling with amines generates sulfonamide derivatives, which are explored for enhanced bioavailability .

Biological and Pharmacological Relevance

Enzyme Inhibition

Pyrazole sulfonates exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making them candidates for anti-inflammatory therapies. Molecular docking studies suggest the sulfonyl group interacts with COX-2’s hydrophobic pocket, while the carboxylic acid forms hydrogen bonds with Arg120 .

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. The sulfonyl moiety disrupts bacterial cell membrane integrity, as evidenced by electron microscopy .

Table 3: Pharmacological Data

ActivityModel SystemIC50_{50}/MICMechanism
COX-2 InhibitionHuman recombinant0.45 µMCompetitive inhibition
AntibacterialS. aureus (ATCC 25923)32 µg/mLMembrane disruption

Analytical and Industrial Applications

Quality Control

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures purity (>98%). X-ray crystallography confirms the planar pyrazole ring and sulfonyl group geometry, with bond angles of 120° for the sulfonyl oxygen atoms .

Industrial Scale-Up

Batch reactors operating at 50 L scale achieve 70% yield with optimized temperature (60°C) and stirring rates. Environmental considerations include recycling dichloromethane via distillation and neutralizing SO3_3 residues with aqueous NaOH .

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound’s low oral bioavailability (15% in rats) and rapid renal clearance (t1/2_{1/2} = 1.2 h) necessitate prodrug strategies. Ester prodrugs, such as the ethyl ester derivative, improve absorption by 40% .

Emerging Applications

Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage and as a corrosion inhibitor in acidic environments. Quantum mechanical calculations predict strong adsorption on iron surfaces, reducing corrosion rates by 85% .

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